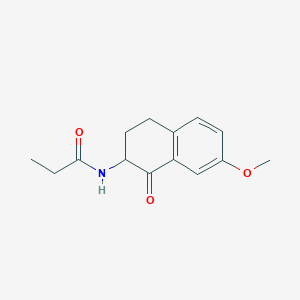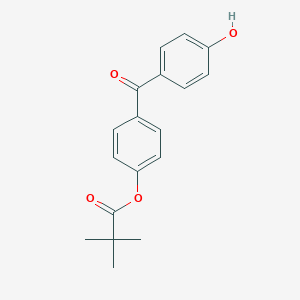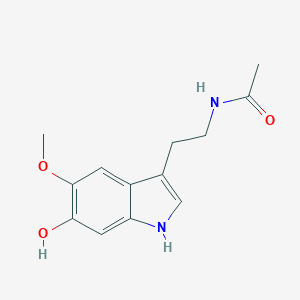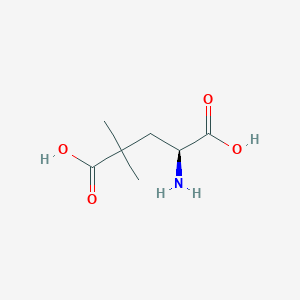
1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine
Overview
Description
1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, also known as this compound, is a useful research compound. Its molecular formula is C19H16N2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Schiff bases, including those derived from pyridin-3-ylmethylamine, are synthesized through condensation reactions involving amines and aldehydes or ketones. These compounds are characterized for their potential in medicinal chemistry, particularly as anticonvulsant agents. For instance, a series of novel Schiff bases synthesized from 3-aminomethyl pyridine demonstrated significant anticonvulsant activity, showcasing their potential in pharmaceutical applications (Pandey & Srivastava, 2011).
Catalytic Applications
Compounds with iminopyridine ligands have shown efficacy in catalysis, including the reversible binding of CO2. For example, rhenium(I) triscarbonyl complexes with 2-iminomethyl-pyridine ligands facilitated CO2 binding through a dearomatization/rearomatization reaction sequence, indicating their potential in catalytic conversion and CO2 sequestration processes (Stichauer et al., 2017).
Material Science
In material science, Schiff bases and their metal complexes have applications in creating new materials with unique properties. For example, palladium complexes containing pyridine-derived aldiimine ligands were evaluated for their role in ethylene polymerization, demonstrating the versatility of these compounds in polymer science and engineering (Kim et al., 2014).
Electrochemistry and Sensor Technology
Certain Schiff base compounds are explored for their electrochemical properties and as potential sensors. An anthracene-based fluorescent chemosensor for Zn2+ was developed using a Schiff base ligand, showcasing the application of these compounds in detecting metal ions with high selectivity and sensitivity (Kim et al., 2013).
Anticorrosive Agents
Schiff bases derived from imidazo[1,2-a]pyridine have been studied for their corrosion inhibition properties on mild steel in acidic environments. This application highlights the potential of Schiff bases in industrial applications, particularly in protecting metals from corrosion (El Aatiaoui et al., 2021).
Properties
IUPAC Name |
1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEGDIGUUSEGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC2=CN=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)


![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)







